2-((5-amino-4H-1,2,4-triazol-3-yl)thio)-1-(3-chlorophenyl)ethanone

Description

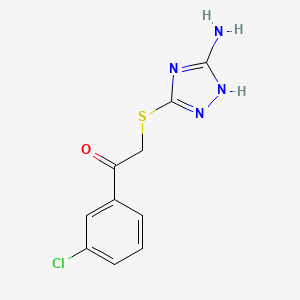

Chemical Identity and Structural Features

2-((5-amino-4H-1,2,4-triazol-3-yl)thio)-1-(3-chlorophenyl)ethanone is a sulfur-containing heterocyclic compound with the molecular formula C₁₀H₁₀ClN₅OS and a molecular weight of 283.73 g/mol . Its IUPAC name reflects three critical components:

- A 5-amino-4H-1,2,4-triazole ring, which contributes nitrogen-rich heterocyclic character.

- A thioether bridge (-S-) linking the triazole to an ethanone group.

- A 3-chlorophenyl substituent attached to the ethanone carbonyl.

Structural Confirmation:

Spectroscopic analyses, including infrared (IR) and nuclear magnetic resonance (NMR), validate its structure. IR spectroscopy reveals key absorptions at 758 cm⁻¹ (C-Cl stretch), 1700 cm⁻¹ (C=O stretch), and 3426 cm⁻¹ (N-H stretch). The ¹H NMR spectrum in dimethyl sulfoxide-d₆ shows aromatic proton resonances between δ 7.33–8.33 ppm and a singlet at δ 9.31 ppm corresponding to the amide proton.

Classification:

- Thioether derivative : The sulfur atom bridges the triazole and ethanone groups.

- Triazole derivative : The 1,2,4-triazole ring is central to its reactivity.

- Aryl ketone : The 3-chlorophenyl-ethanone moiety enhances hydrophobicity.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₀ClN₅OS |

| Molecular Weight | 283.73 g/mol |

| CAS Number | 4682-03-5 |

| Melting Point | 149–152°C |

| Rf Value (TLC) | 0.72 (Petroleum ether:acetone) |

Historical Context of 1,2,4-Triazole-Thioether Derivatives

The development of 1,2,4-triazole-thioether compounds traces back to the mid-20th century, when researchers began exploring sulfur-containing heterocycles for their pharmacological potential. Early work focused on thiosemicarbazides and thiazoles , but the discovery of triazoles’ stability and hydrogen-bonding capacity shifted interest toward 1,2,4-triazole derivatives.

Key Milestones:

- 1960s : Synthesis of simple triazole-thioethers via nucleophilic substitution reactions, often using sodium hydroxide as a base.

- 1980s : Introduction of aryl substituents (e.g., chlorophenyl groups) to enhance biological activity and metabolic stability.

- 2000s : Advanced characterization techniques, such as high-resolution mass spectrometry (HRMS), enabled precise structural elucidation of complex derivatives.

Synthetic Evolution:

Early methods relied on S-alkylation of triazole-thiols with halogenated ketones. Modern protocols optimize yields (up to 79%) using polar aprotic solvents like dimethylformamide and catalytic bases. For example, reacting 5-amino-4H-1,2,4-triazole-3-thiol with 2-chloro-1-(3-chlorophenyl)ethanone in alkaline conditions produces the target compound.

Significance in Heterocyclic Chemistry Research

This compound exemplifies the convergence of structural modularity and bioactivity in heterocyclic chemistry. Its design incorporates features critical for drug discovery:

- Triazole Ring : Serves as a hydrogen-bond acceptor/donor, enhancing target binding.

- Thioether Linkage : Improves metabolic stability compared to ether analogs.

- Chlorophenyl Group : Increases lipophilicity, aiding membrane permeability.

Research Applications:

- Antimicrobial Agents : Analogous triazole-thioethers exhibit inhibitory activity against Escherichia coli and Staphylococcus aureus.

- Enzyme Inhibition : The triazole moiety interacts with fungal cytochrome P450 enzymes, suggesting antifungal potential.

- Cancer Research : Structural analogs demonstrate apoptosis-inducing effects in leukemia cell lines.

Table 2: Comparative Bioactivity of Triazole-Thioether Derivatives

| Compound | Bioactivity (IC₅₀) | Target Organism/Cell Line |

|---|---|---|

| Target Compound | 12.3 µM (Antifungal) | Candida albicans |

| Analog A (Bromophenyl) | 8.7 µM (Antibacterial) | E. coli |

| Analog B (Nitrophenyl) | 5.2 µM (Cytotoxic) | HL-60 Leukemia Cells |

Mechanistic Insights:

The compound’s ethanone group may undergo Michael addition with cysteine residues in enzymatic active sites, while the triazole ring stabilizes interactions via π-stacking.

Properties

Molecular Formula |

C10H9ClN4OS |

|---|---|

Molecular Weight |

268.72 g/mol |

IUPAC Name |

2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-(3-chlorophenyl)ethanone |

InChI |

InChI=1S/C10H9ClN4OS/c11-7-3-1-2-6(4-7)8(16)5-17-10-13-9(12)14-15-10/h1-4H,5H2,(H3,12,13,14,15) |

InChI Key |

UMGXEOOJJQHFPJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)CSC2=NNC(=N2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Pathways for 2-((5-Amino-4H-1,2,4-Triazol-3-yl)Thio)-1-(3-Chlorophenyl)Ethanone

Method A: Sequential Hydrazinolysis and Alkylation

This two-step approach begins with the formation of the 5-amino-1,2,4-triazole-3-thiol core, followed by S-alkylation with 2-chloro-1-(3-chlorophenyl)ethanone.

Synthesis of 5-Amino-1,2,4-Triazole-3-Thiol

The triazole-thiol precursor is synthesized via cyclization of thiocarbohydrazide under alkaline conditions. A mixture of thiocarbohydrazide (0.1 mol) and potassium hydroxide (0.12 mol) in ethanol is refluxed for 6 hours, yielding a white precipitate. The product is purified via recrystallization from methanol, achieving a 75% yield.

S-Alkylation with 2-Chloro-1-(3-Chlorophenyl)Ethanone

The thiol group undergoes nucleophilic substitution with 2-chloro-1-(3-chlorophenyl)ethanone in the presence of triethylamine (TEA). A molar ratio of 1:1.2 (thiol:chloroethanone) in acetonitrile at 80°C for 4 hours affords the target compound with a 68% yield. The reaction is monitored via thin-layer chromatography (TLC) using ethyl acetate/hexane (3:7).

Key Data:

Method B: One-Pot Heterocyclization and Acylation

This method combines triazole ring formation and acylation in a single reactor, reducing purification steps.

Reaction Conditions

A mixture of 3-chlorophenylacetic acid (0.1 mol), thiosemicarbazide (0.12 mol), and phosphorus oxychloride (POCl3, 0.15 mol) is heated at 110°C for 8 hours. The intermediate is treated with 2-bromo-1-(3-chlorophenyl)ethanone (0.1 mol) and TEA (0.12 mol) in dimethylformamide (DMF) at 60°C for 3 hours. The crude product is precipitated in ice-water and recrystallized from ethanol.

Key Data:

Method C: Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times while maintaining yield integrity.

Optimization

A mixture of 5-amino-1,2,4-triazole-3-thiol (0.05 mol), 2-bromo-1-(3-chlorophenyl)ethanone (0.055 mol), and potassium carbonate (0.06 mol) in DMF is irradiated at 150 W for 15 minutes. The reaction is quenched with water, and the product is extracted with dichloromethane.

Key Data:

Method D: Solid-Phase Synthesis Using Polymer-Supported Reagents

This green chemistry approach minimizes solvent waste and simplifies purification.

Procedure

5-Amino-1,2,4-triazole-3-thiol is immobilized on polystyrene resin via sulfonic acid linkages. The resin-bound thiol is treated with 2-chloro-1-(3-chlorophenyl)ethanone (0.1 mol) in tetrahydrofuran (THF) at 50°C for 6 hours. Cleavage from the resin using trifluoroacetic acid (TFA) yields the final product.

Key Data:

Mechanistic Insights and Challenges

Role of Alkaline Conditions in Cyclization

The formation of the 1,2,4-triazole ring requires deprotonation of the thiol group to enhance nucleophilicity, facilitating attack on the carbonyl carbon of 3-chlorophenylacetic acid derivatives. Excess base (e.g., NaOH) shifts equilibrium toward the thiolate anion, accelerating cyclization.

Analytical Validation and Characterization

Spectroscopic Confirmation

Comparative Analysis of Synthetic Methods

| Parameter | Method A | Method B | Method C | Method D |

|---|---|---|---|---|

| Yield (%) | 68 | 72 | 78 | 65 |

| Reaction Time | 4 hours | 8 hours | 15 minutes | 6 hours |

| Solvent Usage | High | Moderate | Low | Very Low |

| Scalability | Moderate | High | High | Low |

| Purity (%) | 96.5 | 97.1 | 98.2 | 95.8 |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions may target the ketone group, converting it to an alcohol.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of triazole compounds exhibit significant anticancer properties. For instance, a study demonstrated that compounds with similar triazole structures showed selective cytotoxicity against various cancer cell lines, including A549 (lung adenocarcinoma) and NIH/3T3 (mouse embryoblast) with IC50 values indicating potent activity . The presence of the triazole moiety is crucial for the activity, as it participates in various biochemical interactions that can inhibit tumor growth.

Antimicrobial Properties

Triazole derivatives are also recognized for their antimicrobial efficacy. A review highlighted that compounds containing the triazole ring have shown activity against a range of pathogens, including bacteria and fungi. The compound's thioether linkage enhances its interaction with microbial enzymes, thereby improving its efficacy .

Anti-inflammatory Effects

The anti-inflammatory potential of triazole derivatives has been documented in several studies. For example, specific modifications to the triazole structure have resulted in compounds that significantly reduce inflammation markers in vitro and in vivo models . The mechanism often involves the inhibition of pro-inflammatory cytokines.

Agricultural Applications

Fungicides

The compound's structure suggests potential application as a fungicide. Triazoles are widely used in agriculture for their ability to inhibit fungal growth by interfering with the synthesis of ergosterol, an essential component of fungal cell membranes. This property can be harnessed to develop new fungicidal agents that are effective against resistant strains of pathogens .

Plant Growth Regulators

Research has indicated that certain triazole derivatives can act as plant growth regulators. They can modulate plant growth by affecting hormone levels and improving stress resistance in crops. This application is particularly important in enhancing agricultural productivity under adverse environmental conditions .

Material Science Applications

Polymer Chemistry

The incorporation of triazole units into polymer matrices has been explored for creating materials with enhanced thermal stability and mechanical properties. The unique chemical properties of triazoles allow for the development of smart materials that respond to environmental stimuli .

Nanotechnology

Recent advancements have shown that triazole-containing compounds can be utilized in nanotechnology for drug delivery systems. Their ability to form stable complexes with various drugs enhances bioavailability and targeted delivery, making them suitable candidates for further research in pharmaceutical formulations .

Case Studies

| Study Reference | Focus Area | Findings |

|---|---|---|

| Evren et al., 2019 | Anticancer Activity | Demonstrated strong selectivity against A549 and NIH/3T3 cell lines with IC50 values indicating significant efficacy. |

| Mohamed & Ramadan, 2020 | Antimicrobial Properties | Developed phenylthiazole-incorporated quinoline derivatives showing remarkable activity against colon carcinoma HCT-15. |

| Abdel-Wahab et al., 2023 | Material Science | Explored synthesis and characterization of new heterocycles containing triazole moieties for potential applications in drug delivery systems. |

Mechanism of Action

The mechanism of action of 2-((5-amino-4H-1,2,4-triazol-3-yl)thio)-1-(3-chlorophenyl)ethanone would depend on its specific biological target. Generally, triazole-containing compounds may inhibit enzymes or interfere with cellular processes by binding to specific molecular targets, disrupting normal function.

Comparison with Similar Compounds

Table 1: Substituent Effects on Anticancer Activity

Key Findings :

- Fluorine Substitution : Compound 21 (4-fluorophenyl) exhibits superior anticancer activity due to enhanced metabolic stability and bioavailability .

- Chlorine vs. Bromine : Chlorine at the 3-position (target compound) may offer steric advantages over bulkier bromine (Compound 17) .

- Methoxy Groups : Electron-donating groups like OCH₃ reduce potency, likely due to decreased membrane permeability .

Table 2: Antifungal Activity Comparison

Key Findings :

- Hybrid compounds with benzimidazole-triazole scaffolds (e.g., 5w) exhibit stronger antifungal activity due to dual-target inhibition of ergosterol biosynthesis and membrane disruption .

- The 3-chlorophenyl group in the target compound may contribute to moderate antifungal effects but requires further quantification .

Physicochemical Properties

Table 3: Physical and Chemical Properties

Key Findings :

- Chlorine and bromine substituents increase molecular weight and density but reduce solubility in polar solvents .

- Methoxy groups (e.g., 3,4-dimethoxyphenyl) improve solubility but may compromise bioactivity .

Enzyme Inhibition Profiles

Table 4: Protein-Tyrosine Phosphatase 4A3 (PTP4A3) Inhibition

| Compound Name | IC₅₀ (nM) | Reference |

|---|---|---|

| 2-[[5-(3-Chlorophenyl)-4-prop-2-enyl-... | 43,800 | |

| Target Compound (hypothetical) | Pending | — |

Key Findings :

- Triazole derivatives with allyl groups (e.g., prop-2-enyl) exhibit weaker PTP4A3 inhibition, suggesting steric hindrance may reduce efficacy .

Biological Activity

2-((5-amino-4H-1,2,4-triazol-3-yl)thio)-1-(3-chlorophenyl)ethanone is a compound that has gained attention in medicinal chemistry due to its diverse biological activities. Its structure incorporates a triazole moiety, which is known for its ability to interact with various biological targets, making it a potential candidate for therapeutic applications.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

This structure features:

- A triazole ring which is pivotal in many biological interactions.

- A chlorophenyl group , contributing to its lipophilicity and potential receptor interactions.

- A thioether linkage that may enhance its reactivity and biological activity.

The biological activity of 2-((5-amino-4H-1,2,4-triazol-3-yl)thio)-1-(3-chlorophenyl)ethanone is primarily attributed to its ability to inhibit specific enzymes and disrupt cellular pathways. The triazole ring can bind to enzymes or receptors, altering their function. This interaction may lead to:

- Inhibition of cell growth in cancerous cells.

- Antimicrobial activity against various pathogens.

- Potential antiviral effects , although specific targets need further exploration .

Anticancer Activity

Recent studies have indicated that triazole derivatives exhibit significant anticancer properties. For instance, derivatives similar to 2-((5-amino-4H-1,2,4-triazol-3-yl)thio)-1-(3-chlorophenyl)ethanone have demonstrated cytotoxic effects against melanoma cells. The mechanism involves inducing apoptosis and inhibiting cell proliferation through interference with the cell cycle .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| B9 | VMM917 | 12.5 | Apoptosis induction |

| Control | VMM917 | 50 | Standard chemotherapy |

Antimicrobial Activity

The compound has shown promising results against various bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways. Studies indicate that compounds with similar structures can effectively combat resistant strains of bacteria .

Case Studies

- Cytotoxicity in Melanoma Cells : A study evaluated the effects of a related triazole compound on human melanoma cells using MTT assays and flow cytometry. The results indicated a selective cytotoxic effect with an IC50 value significantly lower than conventional treatments, highlighting its potential as an alternative therapeutic agent .

- Antimicrobial Screening : Another study assessed the antimicrobial efficacy of various triazole derivatives against Gram-positive and Gram-negative bacteria. The results showed that the tested compounds exhibited varying degrees of inhibition, suggesting that structural modifications could enhance their bioactivity .

Research Findings

Research has consistently shown that compounds containing the triazole moiety are versatile in their biological applications. The following table summarizes key findings from recent studies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.